L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine

Beschreibung

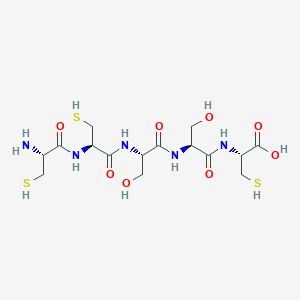

L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine is a peptide composed of five amino acids: two cysteine residues and three serine residues

Eigenschaften

CAS-Nummer |

918412-76-7 |

|---|---|

Molekularformel |

C15H27N5O8S3 |

Molekulargewicht |

501.6 g/mol |

IUPAC-Name |

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C15H27N5O8S3/c16-6(3-29)11(23)19-9(4-30)14(26)18-7(1-21)12(24)17-8(2-22)13(25)20-10(5-31)15(27)28/h6-10,21-22,29-31H,1-5,16H2,(H,17,24)(H,18,26)(H,19,23)(H,20,25)(H,27,28)/t6-,7-,8-,9-,10-/m0/s1 |

InChI-Schlüssel |

RESQMSMNWGPYAH-WYCDGMCDSA-N |

Isomerische SMILES |

C([C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N)O |

Kanonische SMILES |

C(C(C(=O)NC(CS)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)N)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Activation of the Resin: The resin is activated to allow the first amino acid to attach.

Coupling of Amino Acids: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

Cleavage from the Resin: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a host organism, such as Escherichia coli, which then produces the peptide through its natural protein synthesis machinery.

Analyse Chemischer Reaktionen

Types of Reactions

L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine can undergo various chemical reactions, including:

Oxidation: The cysteine residues can form disulfide bonds through oxidation, leading to the formation of a cyclic structure.

Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents such as dithiothreitol (DTT).

Substitution: The hydroxyl groups on the serine residues can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or atmospheric oxygen can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Nucleophiles such as alkyl halides can react with the hydroxyl groups on serine residues.

Major Products

Oxidation: Formation of disulfide-linked cyclic peptides.

Reduction: Regeneration of free thiol groups.

Substitution: Formation of alkylated serine residues.

Wissenschaftliche Forschungsanwendungen

L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine has several applications in scientific research:

Biochemistry: Used as a model peptide to study protein folding and disulfide bond formation.

Medicine: Potential therapeutic applications due to its antioxidant properties and ability to form stable disulfide bonds.

Industrial Processes: Used in the development of biosensors and as a stabilizing agent in various formulations.

Wirkmechanismus

The mechanism of action of L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures and protect against oxidative damage. The cysteine residues can undergo redox reactions, contributing to the compound’s antioxidant properties. The serine residues provide additional functional groups for chemical modifications and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Cysteinyl-L-seryl-L-methionyl-L-cysteine: Contains methionine instead of additional serine residues.

L-Cysteinyl-L-seryl-L-threonyl-L-seryl-L-cysteine: Contains threonine instead of additional serine residues.

Uniqueness

L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine is unique due to its specific sequence of amino acids, which allows for the formation of multiple disulfide bonds and provides a versatile platform for studying protein folding and stability. The presence of three serine residues also offers additional sites for chemical modifications, making it a valuable tool in various research and industrial applications.

Biologische Aktivität

L-Cysteinyl-L-cysteinyl-L-seryl-L-seryl-L-cysteine is a complex peptide that exhibits significant biological activity due to its unique amino acid composition, particularly the presence of cysteine residues. This article explores the biological functions, mechanisms of action, and potential applications of this compound, supported by relevant research findings and case studies.

1. Structure and Composition

This compound is composed of five amino acids, with cysteine and serine playing crucial roles in its biological activity. The molecular structure allows for the formation of disulfide bonds, which are essential for maintaining the stability and functionality of the peptide.

| Amino Acid | Count | Role |

|---|---|---|

| Cysteine | 3 | Antioxidant properties; disulfide bond formation |

| Serine | 2 | Potential role in phosphorylation and signaling |

2.1 Antioxidant Properties

The cysteine residues in this compound contribute to its ability to scavenge free radicals. This antioxidant activity is vital in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders.

2.2 Cell Signaling

Research indicates that this peptide can modulate cell signaling pathways. The presence of serine residues may facilitate phosphorylation processes, influencing gene expression and metabolic regulation. Such interactions are crucial in cellular responses to environmental changes.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Disulfide Bond Formation : Cysteine residues can form disulfide bonds, which stabilize protein structures and influence enzyme activities.

- Redox Reactions : The peptide participates in redox reactions, affecting the oxidation state of target proteins and modulating their functions .

- Protein Interactions : It can interact with various molecular targets, including enzymes and receptors, influencing biological pathways related to growth, repair, and metabolism .

4.1 Antioxidant Activity in Cellular Models

A study demonstrated that this compound significantly reduced oxidative damage in cultured human cells exposed to hydrogen peroxide. The peptide scavenged reactive oxygen species (ROS), leading to improved cell viability compared to untreated controls.

4.2 Modulation of Enzyme Activity

In vitro experiments revealed that this peptide could enhance the activity of certain enzymes involved in metabolic pathways. For instance, it was shown to activate glutathione S-transferase (GST), an enzyme critical for detoxification processes .

5. Applications in Research and Medicine

This compound has potential applications across various fields:

- Therapeutics : Its antioxidant properties make it a candidate for developing treatments for oxidative stress-related conditions.

- Biomarkers : The peptide's levels could serve as biomarkers for certain diseases, indicating oxidative stress or metabolic dysregulation.

- Drug Development : It may be utilized in designing peptide-based drugs that target specific cellular pathways or functions.

6. Conclusion

This compound demonstrates significant biological activity through its antioxidant properties, ability to modulate cell signaling, and interactions with various molecular targets. Ongoing research into its mechanisms of action and potential therapeutic applications will further elucidate its role in health and disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.